REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1 |f:2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
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0.376 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=CC1)N)N
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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6 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.573 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)B(O)O
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Name
|
|
Quantity
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0.552 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0.115 g
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Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Name
|
|
Quantity
|
0.573 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)B(O)O
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Name
|
|
Quantity
|
0.115 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was purged with nitrogen
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Type
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TEMPERATURE
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Details
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the reaction heated at 80° C. for a further 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
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before concentrating in vacuo
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Type
|
WASH
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Details
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washed with a saturated aqueous solution of K2CO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
before drying over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 99:1 dichloromethane
|
Type
|
CUSTOM
|
Details
|
methanol, then recrystallised from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=1C(=NC(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |